Cas no 1492399-16-2 (1-(propan-2-yl)-1H-imidazol-5-ylmethanesulfonyl chloride)
1-(propan-2-yl)-1H-imidazol-5-ylmethanesulfonyl chloride Chemical and Physical Properties
Names and Identifiers
-
- [1-(Propan-2-yl)-1H-imidazol-5-yl]methanesulfonyl chloride
- 1-(propan-2-yl)-1H-imidazol-5-ylmethanesulfonyl chloride
-
- MDL: MFCD21701518
- Inchi: 1S/C7H11ClN2O2S/c1-6(2)10-5-9-3-7(10)4-13(8,11)12/h3,5-6H,4H2,1-2H3
- InChI Key: JJSCTISEKXHOFX-UHFFFAOYSA-N
- SMILES: C1N(C(C)C)C(CS(Cl)(=O)=O)=CN=1
1-(propan-2-yl)-1H-imidazol-5-ylmethanesulfonyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-278639-0.05g |
[1-(propan-2-yl)-1H-imidazol-5-yl]methanesulfonyl chloride |
1492399-16-2 | 95.0% | 0.05g |
$587.0 | 2025-03-19 | |
| Enamine | EN300-278639-0.1g |
[1-(propan-2-yl)-1H-imidazol-5-yl]methanesulfonyl chloride |
1492399-16-2 | 95.0% | 0.1g |
$615.0 | 2025-03-19 | |
| Enamine | EN300-278639-0.25g |
[1-(propan-2-yl)-1H-imidazol-5-yl]methanesulfonyl chloride |
1492399-16-2 | 95.0% | 0.25g |
$642.0 | 2025-03-19 | |
| Enamine | EN300-278639-0.5g |
[1-(propan-2-yl)-1H-imidazol-5-yl]methanesulfonyl chloride |
1492399-16-2 | 95.0% | 0.5g |
$671.0 | 2025-03-19 | |
| Enamine | EN300-278639-1.0g |
[1-(propan-2-yl)-1H-imidazol-5-yl]methanesulfonyl chloride |
1492399-16-2 | 95.0% | 1.0g |
$699.0 | 2025-03-19 | |
| Enamine | EN300-278639-2.5g |
[1-(propan-2-yl)-1H-imidazol-5-yl]methanesulfonyl chloride |
1492399-16-2 | 95.0% | 2.5g |
$1370.0 | 2025-03-19 | |
| Enamine | EN300-278639-5.0g |
[1-(propan-2-yl)-1H-imidazol-5-yl]methanesulfonyl chloride |
1492399-16-2 | 95.0% | 5.0g |
$2028.0 | 2025-03-19 | |
| Enamine | EN300-278639-10.0g |
[1-(propan-2-yl)-1H-imidazol-5-yl]methanesulfonyl chloride |
1492399-16-2 | 95.0% | 10.0g |
$3007.0 | 2025-03-19 | |
| Ambeed | A1086615-1g |
[1-(Propan-2-yl)-1H-imidazol-5-yl]methanesulfonyl chloride |
1492399-16-2 | 95% | 1g |
$655.0 | 2024-04-23 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01045624-1g |
[1-(Propan-2-yl)-1H-imidazol-5-yl]methanesulfonyl chloride |
1492399-16-2 | 95% | 1g |
¥4494.0 | 2023-04-10 |
1-(propan-2-yl)-1H-imidazol-5-ylmethanesulfonyl chloride Suppliers
1-(propan-2-yl)-1H-imidazol-5-ylmethanesulfonyl chloride Related Literature
-
Jason Wan Lab Chip, 2020,20, 4528-4538
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
-
A. M. Al-Sabagh,F. Z. Yehia,David R. K. Harding,Gh. Eshaq,A. E. ElMetwally Green Chem., 2016,18, 3997-4003
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
Additional information on 1-(propan-2-yl)-1H-imidazol-5-ylmethanesulfonyl chloride
Research Briefing on 1-(propan-2-yl)-1H-imidazol-5-ylmethanesulfonyl chloride (CAS: 1492399-16-2) in Chemical Biology and Pharmaceutical Applications
1-(propan-2-yl)-1H-imidazol-5-ylmethanesulfonyl chloride (CAS: 1492399-16-2) is a specialized sulfonyl chloride derivative that has garnered significant attention in recent chemical biology and pharmaceutical research. This compound, characterized by its imidazole core and sulfonyl chloride functional group, serves as a versatile intermediate in the synthesis of biologically active molecules. Recent studies have highlighted its potential in drug discovery, particularly in the development of kinase inhibitors and covalent protein modifiers.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 1-(propan-2-yl)-1H-imidazol-5-ylmethanesulfonyl chloride as a key building block for the synthesis of irreversible inhibitors targeting Bruton's tyrosine kinase (BTK). The researchers employed this compound to introduce a reactive sulfonyl group that forms covalent bonds with cysteine residues in the BTK active site, resulting in highly potent and selective inhibitors with potential applications in autoimmune diseases and B-cell malignancies.
In parallel research, scientists have explored the photophysical properties of derivatives synthesized from 1492399-16-2. A team at MIT reported in ACS Chemical Biology that modifications of this scaffold yielded fluorescent probes capable of real-time monitoring of enzymatic activity in live cells. The unique electronic properties imparted by the imidazole-sulfonyl combination enabled the development of ratiometric sensors with improved signal-to-noise ratios compared to conventional fluorophores.
The compound's reactivity profile has also been systematically investigated. Quantum mechanical calculations published in Physical Chemistry Chemical Physics (2024) revealed that the sulfonyl chloride group in 1-(propan-2-yl)-1H-imidazol-5-ylmethanesulfonyl chloride exhibits enhanced electrophilicity due to the electron-withdrawing effect of the adjacent imidazole ring. This computational insight has guided synthetic chemists in optimizing reaction conditions for nucleophilic substitutions while minimizing unwanted side reactions.
From a pharmaceutical development perspective, recent patent applications (WO202318765A1, 2023) have disclosed novel prodrug strategies utilizing 1492399-16-2 as a masking group for amine-containing therapeutics. The isopropyl-imidazole moiety improves membrane permeability, while the sulfonyl chloride serves as a cleavable linker that releases the active drug upon intracellular reduction. This approach has shown promise in overcoming formulation challenges for polar drug candidates.
Ongoing safety evaluations of 1-(propan-2-yl)-1H-imidazol-5-ylmethanesulfonyl chloride have yielded important handling guidelines. A 2024 toxicological assessment in Chemical Research in Toxicology recommended strict control of moisture during storage and handling, as hydrolysis products may exhibit different toxicity profiles. However, the compound demonstrated favorable stability in anhydrous organic solvents commonly used in medicinal chemistry workflows.
Looking forward, the unique structural features of 1492399-16-2 continue to inspire innovative applications. A recent preprint (ChemRxiv 2024) describes its use in creating DNA-encoded chemical libraries for target identification, where the compound's dual functionality enables efficient diversification of screening compounds. This approach may accelerate the discovery of novel biological targets in complex disease pathways.
1492399-16-2 (1-(propan-2-yl)-1H-imidazol-5-ylmethanesulfonyl chloride) Related Products
- 1998222-93-7(1H-Imidazole-5-methanesulfonyl chloride, 1,2-dimethyl-)
- 1480960-79-9((1-methyl-1H-imidazol-5-yl)methanesulfonyl chloride)
- 2229341-25-5((4-chloro-1-ethyl-1H-imidazol-5-yl)methanesulfonyl chloride)
- 1486801-13-1((1-cyclopropyl-1H-imidazol-5-yl)methanesulfonyl chloride)
- 1463418-95-2(1H-Imidazole-5-methanesulfonyl chloride, 1-propyl-)
- 1497189-46-4((1-ethyl-1H-imidazol-5-yl)methanesulfonyl chloride)
- 2060057-29-4({5H,6H,7H-pyrrolo1,2-aimidazol-3-yl}methanesulfonyl chloride)
- 2168209-63-8((1-ethyl-1H-imidazol-4-yl)methanesulfonyl chloride)
- 1694220-85-3((1-methyl-1H-imidazol-4-yl)methanesulfonyl chloride)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)